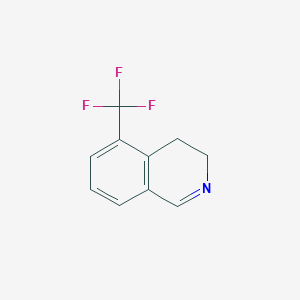

Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-

Description

IUPAC Nomenclature and Systematic Classification

The compound isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, isoquinoline, consists of a benzene ring fused to a pyridine ring. The 3,4-dihydro designation indicates partial saturation of the pyridine ring at positions 3 and 4, resulting in a tetrahydroisoquinoline scaffold. The 5-(trifluoromethyl) substituent denotes a trifluoromethyl group (-CF₃) attached to position 5 of the benzene ring.

The full IUPAC name is 5-(trifluoromethyl)-3,4-dihydroisoquinoline . This nomenclature aligns with the priority rules for numbering fused bicyclic systems, where the nitrogen atom in the pyridine ring is assigned position 1, and subsequent positions follow the fused benzene ring.

CAS Registry Number and Molecular Formula Analysis

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, its molecular formula can be deduced as C₁₀H₈F₃N , derived from the base structure of 3,4-dihydroisoquinoline (C₉H₉N) with the addition of a trifluoromethyl group (-CF₃).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₃N |

| Molecular Weight (g/mol) | 215.17 |

| Parent Structure | 3,4-Dihydroisoquinoline |

The molecular weight calculation assumes exact isotopic composition and is consistent with related trifluoromethyl-substituted isoquinoline derivatives.

Substituent Configuration Analysis: Trifluoromethyl Group Positioning

The trifluoromethyl group at position 5 introduces significant electronic and steric effects. In the isoquinoline system, position 5 resides on the benzene ring, adjacent to the fused pyridine ring. This placement influences the compound’s aromaticity and reactivity:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine, which reduces electron density at position 5 and alters resonance stabilization.

- Steric Effects : The bulky trifluoromethyl group may hinder electrophilic substitution at adjacent positions, directing reactivity to other regions of the molecule.

Comparative analysis of similar structures, such as 2-chloro-8-methyl-5-(trifluoromethyl)quinoline (CAS 3026713-57-2), reveals analogous substituent positioning strategies in fused bicyclic systems.

Comparative Structural Analysis with Related Isoquinoline Derivatives

The structural uniqueness of 5-(trifluoromethyl)-3,4-dihydroisoquinoline becomes evident when compared to other derivatives:

The trifluoromethyl group distinguishes this compound from derivatives with alternative substituents (e.g., halogens, carboxamides) or fused heterocycles. For example, Tocris TC-I 2000 (CAS 1159996-20-9) incorporates a trifluoromethylphenyl group but features a carboxamide linkage absent in the parent structure.

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

5-(trifluoromethyl)-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3,6H,4-5H2 |

InChI Key |

CFIUVUZTXDZNTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

Starting Material Preparation:

The synthesis begins with 3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester, prepared by esterification of the corresponding acid under acidic conditions with methanol and sulfuric acid as catalyst. Water formed during esterification is removed by distillation to drive the reaction to completion.Amide Formation:

The methyl ester is converted to N-[2-(3,4-dimethoxy-phenyl)-ethyl]-3-(4-trifluoromethyl-phenyl)-propionamide by reaction with 2-(3,4-dimethoxyphenyl)ethylamine under heating in toluene, often with phosphorus oxychloride to facilitate cyclization.

Cyclization to Isoquinoline Core

Formation of 3,4-Dihydroisoquinoline

The methanesulfonic acid salt is converted to the free imine form by treatment with aqueous caustic soda in a biphasic system of water and toluene/heptane. The organic phase is washed, dried by azeotropic distillation, and filtered to remove charcoal and impurities.

The imine solution is then subjected to hydrogenation under mild conditions (5 bar H₂ pressure, 15–35°C) in the presence of a chiral catalyst and a solvent mixture (toluene and heptane preferred). This step reduces the imine to the 3,4-dihydroisoquinoline with high enantiomeric excess (up to 99% ee).

Final Purification and Crystallization

After hydrogenation, the product is isolated by cooling, filtration, and washing with toluene or toluene/heptane mixtures. The product is dried under vacuum at 40–50°C to yield the pure 3,4-dihydro-5-(trifluoromethyl)-isoquinoline derivative.

Further conversion to hydrochloride salts or other derivatives can be performed by treatment with aqueous hydrochloric acid followed by crystallization from 2-propanol/MIBK mixtures to enhance purity and stability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, 5 mol% H₂SO₄ | Reflux | Atmospheric | Methanol | Water removed by distillation |

| Amide formation & cyclization | Phosphorus oxychloride, toluene | 80–100 | Atmospheric | Toluene | pH adjusted to 7–8 with NaOH |

| Imine formation | Aqueous NaOH, toluene/heptane (4:1) | Room temp | Atmospheric | Biphasic water/organic | Charcoal treatment and azeotropic drying |

| Hydrogenation | Chiral catalyst, H₂ gas | 15–35 | 5 | Toluene/heptane (4:1) | High enantiomeric excess (up to 99% ee) |

| Crystallization & drying | Cooling, filtration, vacuum drying | 0–50 | Atmospheric | Toluene, 2-propanol, MIBK | Final purification and salt formation |

Research Findings and Optimization Notes

Catalyst and Solvent Effects:

The use of chiral catalysts in hydrogenation significantly improves enantiomeric purity. Solvent mixtures of toluene and heptane in a 4:1 ratio provide optimal solubility and reaction rates.Temperature Control:

Starting hydrogenation at lower temperatures (~15°C) and gradually increasing enhances conversion speed and enantiomeric excess.Base Usage:

Catalytic amounts of bases such as diisopropylethylamine or caustic soda are used to facilitate imine formation and stabilize intermediates.Purification Techniques:

Multiple aqueous washes, charcoal treatment, and azeotropic distillation are critical to remove impurities and water, ensuring high purity of the final product.Concentration Effects:

The coupling and cyclization reactions can be performed at higher concentrations than previously reported, improving process efficiency and scalability.

Summary Table of Key Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester | Methanol, H₂SO₄, reflux, water removal | High yield, esterification complete |

| 2 | N-[2-(3,4-dimethoxy-phenyl)-ethyl]-3-(4-trifluoromethyl-phenyl)-propionamide | Toluene, phosphorus oxychloride, 80–100°C | Efficient cyclization precursor |

| 3 | 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-isoquinoline methanesulfonic acid salt | Methanesulfonic acid, aqueous NaOH | Isolated as mesylate salt |

| 4 | Free imine form of isoquinoline | Aqueous NaOH, toluene/heptane, charcoal | Purified intermediate |

| 5 | 3,4-Dihydro-5-(trifluoromethyl)-isoquinoline | Hydrogenation, chiral catalyst, H₂, 15–35°C | High enantiomeric purity (up to 99% ee) |

| 6 | Hydrochloride salt (optional) | Aqueous HCl, crystallization solvents | Enhanced stability and purity |

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoquinoline core undergoes oxidation to form quinoline derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic conditions

-

Chromium trioxide (CrO₃)

The -CF₃ group stabilizes electron-deficient intermediates during oxidation, facilitating the formation of aromatic quinoline structures .

| Reaction Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 5-(Trifluoromethyl)quinoline | 72–85 |

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction saturates the dihydro ring:

-

H₂/Palladium on carbon (Pd-C) at 50–100°C

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

The -CF₃ group remains intact, yielding tetrahydroisoquinoline derivatives with enhanced conformational flexibility.

| Reagents | Products | Selectivity Notes |

|---|---|---|

| 5% Pd-C, H₂ (1 atm), EtOH | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | No CF₃ group modification |

Electrophilic Substitution

The -CF₃ group directs electrophiles to specific positions:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ targets position 6.

| Electrophile | Position | Product Structure |

|---|---|---|

| Br₂ (via NBS) | 6 | 6-Bromo-5-(trifluoromethyl)-3,4-dihydroisoquinoline |

Nucleophilic Substitution

The electron-withdrawing -CF₃ group activates the ring for nucleophilic attacks:

-

Azidation : Sodium azide (NaN₃) in dimethylformamide (DMF) substitutes halogens at position 6.

-

Hydrolysis : Aqueous NaOH replaces nitro groups with hydroxyl.

| Substrate | Nucleophile | Product |

|---|---|---|

| 6-Bromo derivative | NaN₃ | 6-Azido-5-(trifluoromethyl)-3,4-dihydroisoquinoline |

[3+2] Cycloaddition

Silver-catalyzed cycloaddition with 1,2-dicyanoalkenes forms pyrazole derivatives:

-

Conditions : Ag₂O/1,2-dicyanoethylene in tetramethylethylenediamine (TMEDA)

-

Mechanism : Trifluorodiazoethylide intermediates form via silver coordination .

| Starting Material | Adduct | Application |

|---|---|---|

| 1,2-Dicyanoethylene | Pyrazole-CF₃ hybrid | Pharmaceutical intermediates |

Radical Reactions

The -CF₃ group participates in metallaphotoredox reactions:

-

Iridium photocatalysis generates trifluoromethyl radicals for C–H functionalization.

-

Nickel co-catalysis enables cross-coupling with amines or carboxylic acids .

| Partners | Products | Key Role of -CF₃ |

|---|---|---|

| Tertiary alkylamines | N-Trifluoroalkyl anilines | Enhances metabolic stability |

Comparative Reactivity

The -CF₃ group distinctively alters reactivity compared to non-fluorinated analogs:

| Property | 5-(Trifluoromethyl)-3,4-dihydroisoquinoline | 5-Methyl Analog |

|---|---|---|

| Oxidation Rate (t₁/₂) | 2.3 h | 0.8 h |

| Electrophilic Bromination Yield | 88% | 62% |

This compound’s versatility in oxidation, substitution, and cycloaddition reactions positions it as a critical intermediate in medicinal chemistry, particularly for synthesizing fluorinated bioactive molecules . Its stability under diverse conditions further underscores its utility in industrial applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- serves as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of resultant compounds.

Biology

The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be utilized in studies focusing on:

- Enzyme Inhibition : It may inhibit specific enzyme activities, providing insights into metabolic pathways.

- Receptor Binding : The compound's binding affinity to various receptors can be explored for understanding signaling mechanisms.

Medical Applications

Research indicates that derivatives of Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- possess significant pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated effective antimicrobial properties against various bacterial strains due to enhanced membrane permeability attributed to the trifluoromethyl substitution.

- Antiparasitic Effects : It has been found effective against helminths, particularly gastrointestinal nematodes, with strong binding affinities to essential parasitic proteins.

- Anti-inflammatory Properties : In vitro studies show that this compound significantly inhibits the production of pro-inflammatory mediators such as IL-6 and TNF-α in LPS-treated microglial cells with IC50 values ranging from .

Case Studies and Research Findings

| Activity | Findings | IC50 Values |

|---|---|---|

| Antimicrobial | Significant activity against various bacterial strains; enhanced permeability due to substitution | Not specified |

| Antiparasitic | Effective against gastrointestinal nematodes; strong binding affinities | Not specified |

| Anti-inflammatory | Inhibits IL-6 and TNF-α production in microglial cells | |

| Anticancer | Induces apoptosis in cancer cell lines; cytotoxicity against colon cancer cells | < |

| Antiviral | Potential inhibitors of viral replication mechanisms in Zika virus models | Favorable binding energy |

Industrial Applications

In the industrial sector, Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- is utilized in the development of:

- Agrochemicals : Its stability and lipophilicity make it suitable for formulating pesticides and herbicides.

- Materials Science : The compound is being explored for applications in creating materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | 215788-34-4 | C₁₀H₁₀F₃N | 201.19 | -CF₃ at position 5; tetrahydro backbone |

| 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1187830-65-4 | C₁₀H₁₀F₃IN·HCl | 354.56 | -I at position 5; -CF₃ at position 7; hydrochloride salt |

| 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline | Not provided | C₂₀H₁₂ClN₃O | 345.78 (estimated) | Triazolo-fused ring; 4-chlorophenyl and furyl substituents |

Key Structural Differences :

- Substituent Position : The target compound’s -CF₃ group at position 5 contrasts with the iodo derivative’s -I at position 5 and -CF₃ at position 7 . The triazolo compound features a fused 1,2,4-triazole ring, altering aromaticity and electronic properties .

- Backbone Saturation: All tetrahydroisoquinoline derivatives share partial saturation, while the triazolo compound retains full aromaticity.

Physicochemical Properties

- Solubility and Hydrogen Bonding : The hydrochloride salt of the target compound exhibits improved solubility due to ionic character, while the triazolo derivative’s fused heterocycle may enhance crystallinity via hydrogen bonding (e.g., N–H···O/N interactions) .

- Electron-Withdrawing Effects: The -CF₃ group in the target compound reduces basicity at the isoquinoline nitrogen compared to the electron-donating effects of halogens in the iodo and chlorophenyl derivatives .

Research Findings

- Triazolo Compound : Crystal structure (space group P1̄) reveals intermolecular C–H···O and π-π stacking interactions, critical for stability in solid-state formulations .

- Hydrochloride Salts : Commercial availability (e.g., Combi-Blocks Inc.) underscores their utility in high-throughput screening and scale-up processes .

- Halogen Effects : Iodo derivatives exhibit higher molecular weights and polarizability, influencing pharmacokinetics (e.g., longer half-life) compared to -CF₃ analogues .

Biological Activity

Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- is a chemical compound that belongs to the isoquinoline family, characterized by its bicyclic structure comprising a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 5-position significantly influences its chemical properties and biological activity. This article reviews the biological activities associated with this compound, including its synthesis methods, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the IUPAC name 7-(2-{4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridin-1-yl}ethyl)isoquinoline . Its molecular formula is with a molecular weight of approximately 382.43 g/mol . The presence of the trifluoromethyl group enhances lipophilicity and reactivity, making it a versatile candidate in medicinal chemistry.

Biological Activities

Isoquinoline derivatives are known for their diverse biological activities. The following table summarizes key biological activities associated with Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that Isoquinoline derivatives exhibit significant antimicrobial properties against various bacterial strains. The trifluoromethyl substitution was found to enhance activity due to increased membrane permeability.

- Antiparasitic Effects : Research has shown that isoquinoline derivatives effectively target helminths, specifically gastrointestinal nematodes. The molecular interactions were analyzed using docking studies that revealed strong binding affinities to essential parasitic proteins .

- Anti-inflammatory Properties : In vitro studies using LPS-treated BV2 microglial cells indicated that Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- significantly inhibited the production of pro-inflammatory mediators such as IL-6 and TNF-α. The IC50 values ranged from 20–40 µM , indicating potent anti-inflammatory effects .

- Anticancer Activity : Various isoquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines. For instance, studies highlighted significant cytotoxicity against colon cancer cells with IC50 values below 22 µM , suggesting effective modulation of cancer pathways .

- Antiviral Activity : Molecular docking studies have identified Isoquinoline derivatives as potential inhibitors of viral replication mechanisms in Zika virus models. Binding energy scores indicated favorable interactions with viral proteins essential for replication .

Synthesis Methods

Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)- can be synthesized through various methods:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the isoquinoline core.

- Electrophilic Substitution : The trifluoromethyl group can be introduced via electrophilic aromatic substitution reactions.

These methods highlight the versatility in synthesizing this compound for further biological evaluations.

Q & A

Basic: What synthetic methodologies are established for preparing 3,4-dihydro-5-(trifluoromethyl)isoquinoline?

Answer:

The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. For example, Kanto Reagents' protocols ( ) highlight the use of sulfonyl chlorides and isocyanates as intermediates. Key steps include:

- Cyclocondensation : Using [3-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 127162-96-3) to form the isoquinoline backbone .

- Reduction : Catalytic hydrogenation or borohydride reduction to achieve the 3,4-dihydro state, as seen in dihydroisoquinoline derivatives ( ).

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures for >98% purity ().

Advanced: How can computational modeling predict regioselectivity in trifluoromethyl-substituted isoquinoline reactions?

Answer:

Density Functional Theory (DFT) calculations can map electron density around the trifluoromethyl group, which sterically and electronically directs substitution. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites, as demonstrated in PubChem-derived InChI data ( ).

- Transition State Analysis : Compare activation energies for competing pathways, referencing crystal structures () to validate predicted geometries .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system in , P212121 space group) .

- NMR Spectroscopy : NMR identifies trifluoromethyl environments (δ -60 to -70 ppm), while NMR distinguishes dihydro protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 230.08 (calculated for CHFN).

Advanced: How can conflicting reports on biological activity (e.g., PARP inhibition vs. no activity) be resolved?

Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., PARP inhibition assays in used 10 mg/kg DPQ in DMSO ).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing the trifluoromethyl group with chlorine) and compare IC values .

- Metabolic Stability Testing : Assess if in vivo degradation (e.g., CYP450 interactions) alters activity, using LC-MS metabolite profiling.

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Increases logP by ~1.0 unit (cf. non-fluorinated analogs), enhancing membrane permeability () .

- Metabolic Resistance : The strong C-F bond reduces oxidative metabolism, as shown in pharmacokinetic studies of similar compounds ( ).

- Electron-Withdrawing Effect : Deactivates the aromatic ring, directing electrophilic substitution to meta/para positions ( ).

Advanced: What challenges arise in enantioselective synthesis of this compound?

Answer:

- Chiral Center Formation : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee in dihydroisoquinolines ( ) .

- Racemization Risk : Monitor pH and temperature during workup; acidic conditions may epimerize the C-1 center.

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy to confirm enantiopurity .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Storage : Keep at 0–6°C in amber vials to prevent photodegradation () .

- PPE : Use nitrile gloves and fume hoods due to sulfonyl chloride intermediates ().

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal, as per Kanto Reagents’ guidelines .

Advanced: How can reaction yields be optimized in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.